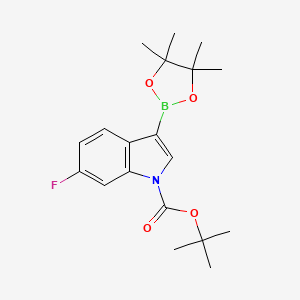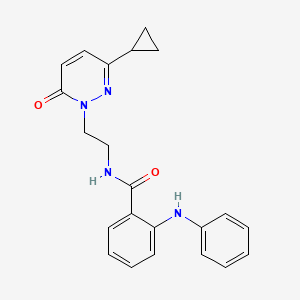
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-naphthamide, commonly known as ITN, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. ITN is a heterocyclic compound that contains a thiadiazole ring and a naphthamide moiety.
Aplicaciones Científicas De Investigación
Pharmaceutical Research
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-naphthamide and its analogues have been studied for their potential pharmacological properties. For instance, in a study by Baldwin et al. (1980), analogues of thiadiazole, a structurally related compound, exhibited beta-adrenergic blocking properties and effectively lowered mean arterial pressure in rats (Baldwin et al., 1980). These findings indicate potential applications in treating cardiovascular diseases.
Materials Science and Polymer Research
In materials science, thiadiazole derivatives have been utilized in the design of polymers with specific properties. Jin et al. (2016) demonstrated that a polymer based on a thiadiazole structure achieved remarkable power conversion efficiencies over 10%, indicating its potential in solar cell applications (Jin et al., 2016). Similarly, Kawashima et al. (2013) developed a precursor for high-performance semiconducting polymers using a thiadiazole-based compound (Kawashima et al., 2013). These studies suggest the utility of thiadiazole derivatives in advanced material design and electronics.
Dye and Colorant Industry
Thiadiazole derivatives have also been explored in the dye and colorant industry. Malik et al. (2018) synthesized thiadiazole derivatives and assessed their dyeing performance on nylon fabric, highlighting their potential as acid dyes (Malik et al., 2018). This research opens avenues for developing new colorants for textiles.
Antimicrobial Research
In the field of antimicrobial research, Suzuki (1980) synthesized heterocyclic condensed 1,8-naphthyridine derivatives, including thiadiazole derivatives, and tested them for antimicrobial activities. These compounds exhibited high activities against various bacteria, suggesting their potential in developing new antimicrobial agents (Suzuki, 1980).
Corrosion Inhibition
Thiadiazole derivatives have been investigated for their effectiveness as corrosion inhibitors. Saraswat and Yadav (2020) synthesized quinoxaline derivatives, including a thiadiazole, and found them to be highly effective in preventing corrosion of mild steel in acidic medium (Saraswat & Yadav, 2020). This research has implications for extending the lifespan of metal structures and equipment.
Anticancer Research
In anticancer research, compounds containing thiadiazole have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. Choodamani et al. (2021) prepared thiadiazole derivatives and found some of them to be potent against leukemia and carcinoma cell lines (Choodamani et al., 2021). These findings suggest potential applications in cancer therapy.
Propiedades
IUPAC Name |
N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-10(2)15-18-19-16(21-15)17-14(20)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMCDKLZJJFRKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-naphthamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2717944.png)
![3-(3-Chloro-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2717946.png)
![3-Methyl-5-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2717947.png)


![1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2717953.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2717955.png)
![2-[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2717956.png)
![2-(1-((2,4-dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2717957.png)
![N-(2,4-dimethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2717958.png)

![2-(1,3-dioxoisoindol-2-yl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)acetamide](/img/structure/B2717960.png)

